molecular formula C17H11N5O2 B12597493 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one CAS No. 606975-09-1

2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B12597493
CAS No.: 606975-09-1
M. Wt: 317.30 g/mol
InChI Key: XUCXRGOWOICWMM-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one is a heterocyclic oxazolone derivative featuring a 1,3-oxazol-5(4H)-one core substituted with a 4-azidophenyl ethenyl group at position 2 and a pyridin-3-ylmethylidene moiety at position 2.

Properties

CAS No.

606975-09-1

Molecular Formula

C17H11N5O2

Molecular Weight

317.30 g/mol

IUPAC Name

2-[2-(4-azidophenyl)ethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C17H11N5O2/c18-22-21-14-6-3-12(4-7-14)5-8-16-20-15(17(23)24-16)10-13-2-1-9-19-11-13/h1-11H

InChI Key

XUCXRGOWOICWMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)OC(=N2)C=CC3=CC=C(C=C3)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one typically involves multiple steps. One common method starts with the preparation of the azidophenyl and pyridinyl intermediates, which are then coupled under specific reaction conditions to form the final oxazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, hydrogenated compounds .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxazole rings exhibit significant anticancer activity. The compound has been studied for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of oxazole can interfere with cell proliferation and induce apoptosis in cancer cells through mechanisms involving kinase inhibition and modulation of signaling pathways .

Antimicrobial Activity

The azide functional group in the compound enhances its reactivity, making it a candidate for antimicrobial applications. Preliminary studies suggest that similar compounds demonstrate activity against a range of bacteria and fungi, indicating potential for development as novel antimicrobial agents .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, inhibitors targeting kinases have been developed based on similar structures, suggesting that the compound could be optimized for such applications .

Synthesis Overview

The synthesis of 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one typically involves multi-step reactions including:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the azide group via nucleophilic substitution methods.
  • Functionalization at the pyridine moiety , which can be achieved through various coupling reactions.

Reaction Conditions

Commonly used reaction conditions include:

  • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Catalysts like triethylamine or palladium-based catalysts for cross-coupling reactions.
    These conditions are critical for achieving high yields and purity of the final product.

Case Study: Anticancer Activity

A study published in Frontiers in Pharmacology explored the anticancer effects of oxazole derivatives similar to the compound . The results indicated that these derivatives inhibited tumor growth in vitro and in vivo models by disrupting cell cycle progression and inducing apoptosis .

Case Study: Antimicrobial Effects

In another study focusing on antimicrobial properties, compounds structurally related to 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one were tested against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones, suggesting potential as new antibiotic agents .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInhibits cancer cell proliferation; induces apoptosis
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential to inhibit key enzymes in disease pathways

Mechanism of Action

The mechanism of action of 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The azidophenyl group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies. The pyridinyl and oxazole rings contribute to the compound’s binding affinity and specificity for certain biological targets, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The 1,3-oxazol-5(4H)-one scaffold is highly modular, with substituents at positions 2 and 4 dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxazolone Derivatives
Compound Name Substituents (Position 2 / Position 4) Key Features Reported Activities References
Target Compound 2-(4-Azidophenyl)ethenyl / 4-(pyridin-3-yl)methylidene Azide group for bioorthogonal reactions; pyridine enhances solubility and metal coordination. Inferred: Potential photoredox initiation, bioconjugation. -
Compound 1 2-phenyl / 4-(diphenylamino)benzylidene Electron-rich diphenylamino group enhances photoredox activity. Initiator in dye-borate photoredox systems.
Compound 12 2-(1-methylindol-2-yl) / 4-(dimethylamino)methylidene Indole and dimethylamino groups influence π-conjugation. Structural characterization via X-ray crystallography.
Compound 13 2-methyl / 4-(4-nitrophenyl)methylidene Nitro group increases electrophilicity and immunomodulatory potency. Most potent immunomodulator in series (phagocyte activation).
Compound () 2-phenyl / 4-(2-chloropyridin-3-yl)methylidene Chloropyridine enhances halogen bonding and lipophilicity. No direct activity reported; structural analog for agrochemicals.

Key Observations:

  • Azide Functionality : The target compound’s 4-azidophenyl group distinguishes it from most analogs. Azides are photoreactive and participate in click chemistry, enabling applications in photoaffinity labeling or polymer crosslinking .
  • Pyridine vs. Benzene: The pyridin-3-ylmethylidene group (vs.
  • Planarity and Crystallography : Analogs like 2-methyl-4-(thiophen-2-yl)methylidene-oxazolone exhibit near-planar oxazole and substituent rings (dihedral angles: 2.65–4.55°), which stabilize π-π stacking and C–H···O interactions in crystals . The target compound’s ethenyl spacer may reduce planarity, affecting packing and reactivity.

Stability and Reactivity

  • Azide Stability : The 4-azidophenyl group is thermally and photolabile, posing synthesis challenges but enabling controlled decomposition under UV light .
  • Pyridine Coordination : The pyridin-3-yl group may coordinate transition metals (e.g., Cu, Fe), useful in catalytic or sensing applications .

Biological Activity

The compound 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Oxazole ring
  • Substituents :
    • Azidophenyl group at one end
    • Pyridinylmethylidene group at the other end

This unique structure is expected to influence its biological activity significantly.

Biological Activity Overview

Research indicates that compounds similar to 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds in the oxazole family have shown significant antioxidant properties. For instance, derivatives have been reported to inhibit lipid peroxidation and protect against oxidative stress in vitro .
  • Antimicrobial Activity : Some oxazole derivatives possess antibacterial and antifungal properties. Studies have indicated that modifications to the oxazole structure can enhance these activities against various pathogens .
  • Analgesic and Anti-inflammatory Effects : Certain oxazole derivatives have demonstrated analgesic effects in animal models, suggesting potential applications in pain management .

The biological mechanisms underlying the activity of oxazole derivatives include:

  • Inhibition of Enzymatic Activity : Some compounds inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. For example, certain derivatives have been shown to significantly reduce microsomal EROD activity .
  • Interaction with Biological Targets : Molecular docking studies suggest that these compounds may interact with various protein targets involved in inflammation and pain pathways, such as focal adhesion kinase and platelet-derived growth factor receptor kinases .
  • Antioxidative Mechanisms : The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage .

Case Studies

Several studies have examined the biological activity of related compounds:

  • Synthesis and Antioxidant Properties : A study synthesized a series of oxazole derivatives and evaluated their antioxidant properties through various assays. The most active compound showed an inhibition rate comparable to established antioxidants like caffeine .
  • Analgesic Activity Assessment : In a study assessing new oxazolones for analgesic effects, one compound demonstrated significant pain relief in writhing tests and hot plate tests in mice, indicating its potential for pain management .
  • Toxicological Evaluation : Acute toxicity studies on new oxazole derivatives revealed no significant adverse effects on vital organs in animal models, supporting their safety profile for further development .

Data Table: Biological Activities of Related Oxazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
E1Antioxidant10
E3Antioxidant8
Oxazolone AAnalgesic15
Oxazolone BAntimicrobial12
Oxazolone CAnti-inflammatory20

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